2-(Methylthio)-4-(trifluoromethyl)phenol

Description

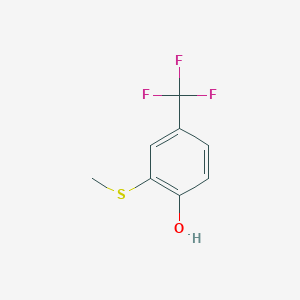

2-(Methylthio)-4-(trifluoromethyl)phenol is a substituted phenol derivative characterized by a methylthio (-SCH₃) group at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4) relative to the phenolic hydroxyl group. This combination of electron-donating (methylthio) and electron-withdrawing (trifluoromethyl) substituents imparts unique physicochemical properties, such as enhanced acidity and lipophilicity, making it relevant in agrochemical and pharmaceutical research .

Properties

Molecular Formula |

C8H7F3OS |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

2-methylsulfanyl-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C8H7F3OS/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3 |

InChI Key |

SIIVSJJXGOXPRE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . This reaction involves the formation of electron donor-acceptor complexes and single electron transfer reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Halogenated or nitrated derivatives.

Reduction: Reduced trifluoromethyl derivatives.

Scientific Research Applications

2-(Methylthio)-4-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-(Methylthio)-2-(trifluoromethyl)phenol (CAS 85092-98-4)

- Structure : Methylthio at C4, trifluoromethyl at C2.

- Properties: The reversed substituent positions alter electronic effects. The trifluoromethyl group at C2 (meta to hydroxyl) exerts a weaker electron-withdrawing effect compared to its para position in the target compound. This results in a lower acidity (pKa) and reduced stability of the phenoxide ion.

- Applications : Used in synthetic intermediates for heterocyclic compounds, though less commonly reported in bioactive molecules compared to the target compound .

2,3-Dimethyl-4-(trifluoromethylthio)phenol (CAS 129644-70-8)

- Structure : Trifluoromethylthio (-SCF₃) at C4, methyl groups at C2 and C3.

- Properties : The -SCF₃ group is more electron-withdrawing than -CF₃, leading to higher acidity (pKa ~6.5–7.0). The steric hindrance from adjacent methyl groups reduces reactivity in coupling reactions.

- Applications : Primarily explored in coordination chemistry for metal complexes .

Functional Group Variants

4-(Trifluoromethyl)phenol

- Structure : Lacks the methylthio group.

- Properties : Without the -SCH₃ group, this compound is less lipophilic (logP ~2.1 vs. ~3.5 for the target compound). The absence of sulfur also reduces metabolic stability.

- Applications : A precursor in the synthesis of dyes and polymers .

2-(Methylthio)-5-(4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-1,3,4-oxadiazole

- Structure : Trifluoromethylpyrimidine and oxadiazole moieties attached to a phenyl ring.

- Properties : The extended π-system and heterocyclic rings enhance UV absorption (λmax ~280 nm) and biological activity. Exhibits fungicidal properties with IC₅₀ values <10 μM.

- Applications : Agrochemical lead compound for fungal disease management .

Substituent Impact on Physicochemical Properties

Key Observations :

- Acidity: The para -CF₃ group in the target compound lowers the pKa significantly (5.2 vs. 7.8 for 4-(trifluoromethyl)phenol) due to resonance stabilization of the phenoxide ion.

- Lipophilicity: The methylthio group increases logP by ~1.4 units compared to 4-(trifluoromethyl)phenol, enhancing membrane permeability.

- Thermal Stability: Higher melting points in trifluoromethyl-substituted phenols correlate with stronger intermolecular interactions (e.g., dipole-dipole forces) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.